

A Guide to the Spectroscopic Characterization of 1-(Aminomethyl)cyclohexanol

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Compound of Interest

Compound Name: 1-(Aminomethyl)cyclohexanol

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Introduction: Elucidating the Structure of a Versatile Building Block

1-(Aminomethyl)cyclohexanol, with CAS Registry Number 4000-72-0, is a bifunctional cycloaliphatic compound featuring a primary amine and a tertiary alcohol on a cyclohexane scaffold.[1][2] Its molecular formula is $C_7H_{15}NO$, and its structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules where a rigid, functionalized cyclic core is required.[3]

Accurate and unambiguous structural confirmation is a cornerstone of chemical research and development. For a molecule like **1-(Aminomethyl)cyclohexanol**, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable. They provide a detailed "fingerprint" of the molecular architecture, confirming the presence of key functional groups and the connectivity of the atomic framework. This guide offers an in-depth analysis of the NMR and IR spectroscopic data pertinent to **1-(Aminomethyl)cyclohexanol**, blending theoretical principles with practical, field-proven insights for researchers and drug development professionals. While complete, publicly-archived experimental spectra for this specific molecule are not readily available, this guide will utilize high-quality predicted data for **1-(Aminomethyl)cyclohexanol** and supplement the analysis with experimental data from closely related analogs to provide a comprehensive and practical interpretation.

Caption: Figure 1: Structure of **1-(Aminomethyl)cyclohexanol**

Section 1: ^1H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. The key parameters in a ^1H NMR spectrum are the chemical shift (δ), which indicates the electronic environment of a proton; integration, which reveals the relative number of protons generating a signal; and spin-spin splitting (multiplicity), which provides information about neighboring protons.

Expert Insight: The Challenge of Labile Protons

A defining feature of **1-(Aminomethyl)cyclohexanol**'s ^1H NMR spectrum is the presence of three labile protons: one on the hydroxyl group ($-\text{OH}$) and two on the primary amine ($-\text{NH}_2$). These protons can undergo rapid chemical exchange with each other and with trace amounts of acid or water in the solvent. This exchange often leads to broad signals that may not exhibit clear splitting patterns, and their chemical shifts can be highly dependent on concentration, temperature, and solvent.^[2] A common and definitive method to identify these peaks is through a "D₂O shake," where a small amount of deuterium oxide is added to the NMR tube, causing the labile protons to be replaced by deuterium and their signals to disappear from the spectrum.

Experimental Protocol: ^1H NMR Acquisition

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **1-(Aminomethyl)cyclohexanol**.
 - Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry NMR tube.
 - Causality: A deuterated solvent is used because it is "invisible" in the ^1H NMR spectrum, preventing a large solvent signal from obscuring the analyte signals. CDCl_3 is a common choice for its excellent solubilizing power for many organic compounds.

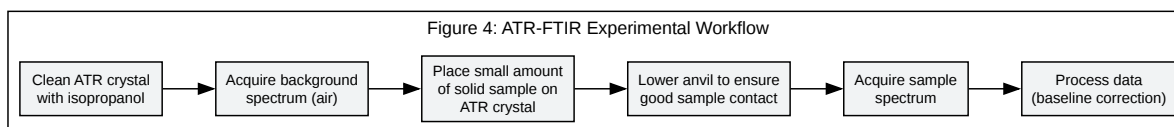
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.
- Data Acquisition:
 - Place the NMR tube in the spectrometer.
 - Acquire the spectrum on a 300 MHz or higher field instrument. A higher field strength improves signal dispersion, which is crucial for resolving the complex multiplets of the cyclohexane ring.^[4]
 - Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. A total of 16-32 scans are usually sufficient to achieve a good signal-to-noise ratio.
- Self-Validation (D₂O Exchange):
 - After acquiring the initial spectrum, remove the tube, add 1-2 drops of deuterium oxide (D₂O), and shake gently to mix.
 - Re-acquire the spectrum. The disappearance of signals confirms their assignment as labile -OH or -NH₂ protons.

Data Interpretation: Predicted ¹H NMR Spectrum

The following table outlines the predicted ¹H NMR signals for **1-(Aminomethyl)cyclohexanol**.

| Label (See Fig. 2) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|--------------------|--------------------------|----------------------|-------------|---|
| a | 1.3 - 1.7 | Multiplet (m) | 10H | Cyclohexane ring protons (-CH ₂) ₅ |
| b | 2.65 | Singlet (s) | 2H | Aminomethyl protons (-CH ₂ NH ₂) |
| c | ~1.5 - 3.0 | Broad Singlet (br s) | 3H | -OH and -NH ₂ (exchangeable) |

Note: Predicted data is based on computational models and may vary from experimental values.



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References

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- 2. CAS 4000-72-0 | 1-(Aminomethyl)cyclohexanol - Synblock [synblock.com]
- 3. Cas 133269-87-1, (1S,2R)-(+)-trans-2-(AMinoMethyl)cyclohexanol | lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
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